
2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione is a fluorinated organic compound known for its unique chemical properties. The incorporation of perfluorophenyl groups into the indene-dione structure significantly alters its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of indene-1,3-dione with perfluorophenyl reagents under controlled conditions. One common method includes the use of perfluorophenyl lithium or perfluorophenyl magnesium bromide as the fluorinating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the perfluorophenyl ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols.
Scientific Research Applications
2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with molecular targets and pathways. The perfluorophenyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Perfluorophenyl)malonic acid
- 3-hydroxy-1,3-bis(pentafluorophenyl)-2-propen-1-one
- 1,5-dihydroxy-1,5-bis(pentafluorophenyl)-1,4-pentadien-3-one
Uniqueness
2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione stands out due to its unique combination of the indene-dione structure with a perfluorophenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry.
Biological Activity
2-(Perfluorophenyl)-1H-indene-1,3(2H)-dione is a synthetic compound that belongs to the class of indene derivatives. The compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article summarizes the biological activity of this compound based on diverse research findings, including case studies and detailed data.
The compound's chemical structure is characterized by the presence of a perfluorophenyl group attached to an indene-1,3-dione moiety. Its molecular formula is C14F9O2, with a molecular weight of approximately 292.12 g/mol. The unique fluorinated structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate to strong antibacterial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 50 |
Anticancer Activity
The anticancer potential of this compound has been investigated in several cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 25 µM for A549 cells.
Case Study: Breast Cancer Cell Line
In vitro studies showed that treatment with the compound resulted in apoptosis as evidenced by increased annexin V staining and caspase activation. Additionally, Western blot analysis revealed downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax).
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) upon treatment with various concentrations of the compound.
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-α | 1000 | 300 |
IL-6 | 800 | 250 |
The biological activities of this compound can be attributed to its ability to interact with cellular pathways involved in inflammation and cell proliferation. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, leading to altered protein function.
Properties
Molecular Formula |
C15H5F5O2 |
---|---|
Molecular Weight |
312.19 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H5F5O2/c16-9-7(10(17)12(19)13(20)11(9)18)8-14(21)5-3-1-2-4-6(5)15(8)22/h1-4,8H |
InChI Key |
OOTULMPOTRYQMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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